[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine
Description
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a dichlorinated ethoxyphenyl ring and a methoxypropylamine chain
Properties
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(3-methoxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO4S/c1-3-19-11-7-10(14)12(8-9(11)13)20(16,17)15-5-4-6-18-2/h7-8,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYBZKQJPQGSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCOC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of 2,5-dichloro-4-ethoxyphenol followed by the introduction of the methoxypropylamine group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can lead to the inhibition or activation of certain biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
- [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine
Uniqueness
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
